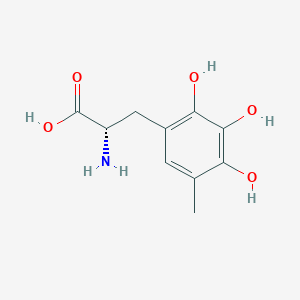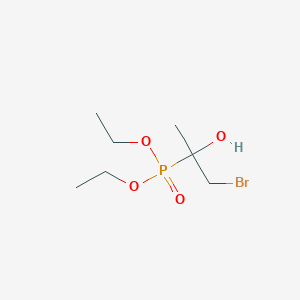![molecular formula C15H13ClN2 B14591921 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- CAS No. 61191-06-8](/img/structure/B14591921.png)
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyrrole derivatives can undergo cyclization reactions in the presence of catalysts like palladium or copper to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs. These methods allow for the precise control of reaction parameters, leading to consistent and reproducible results.
化学反応の分析
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution can introduce various functional groups such as ethers or thioethers.
科学的研究の応用
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can act as an inhibitor or modulator of specific biological pathways.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific proteins or enzymes, altering their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: A simpler analog without the chloro, dimethyl, and phenyl substituents.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the dimethyl and phenyl substituents.
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Lacks the chloro and phenyl substituents.
Uniqueness
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro, dimethyl, and phenyl groups can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
61191-06-8 |
|---|---|
分子式 |
C15H13ClN2 |
分子量 |
256.73 g/mol |
IUPAC名 |
4-chloro-2,6-dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C15H13ClN2/c1-9-8-12-14(15(16)17-9)13(10(2)18-12)11-6-4-3-5-7-11/h3-8,18H,1-2H3 |
InChIキー |
XXCUXJZHKMKXAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(N2)C)C3=CC=CC=C3)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)

![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)


![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)

![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
